
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- typically involves the reaction of cyclohexanone or 4-methyl cyclohexanone with appropriate amines and p-toluenesulfonic acid . The reaction conditions often include the use of solvents like ethanol and catalysts such as molybdenum disulfide for hydrogenation processes .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its analgesic and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action for Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at NMDA receptors, leading to the inhibition of neurotransmitter release . This interaction can modulate various signaling pathways, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: can be compared with other piperidine derivatives such as:
1-Phenylcyclohexylpiperidine (Phencyclidine, PCP): Known for its psychotomimetic effects and NMDA receptor antagonism.
Pyridine: A simpler heterocyclic amine with different chemical properties and applications.
Piperazine: Another piperidine derivative with distinct pharmacological activities.
The uniqueness of Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
63885-11-0 |
|---|---|
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
1-[4-methoxy-4-(3-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29NO/c1-16-7-6-8-17(15-16)19(21-2)11-9-18(10-12-19)20-13-4-3-5-14-20/h6-8,15,18H,3-5,9-14H2,1-2H3 |
InChI-Schlüssel |
ROLOQLFLZPBXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2(CCC(CC2)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



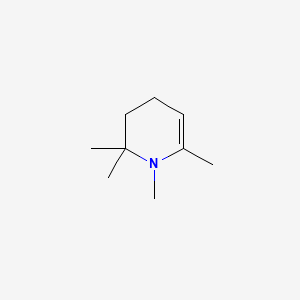


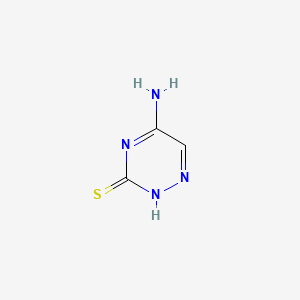
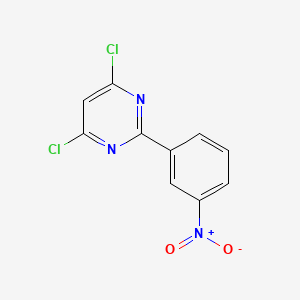

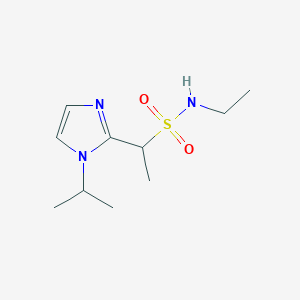
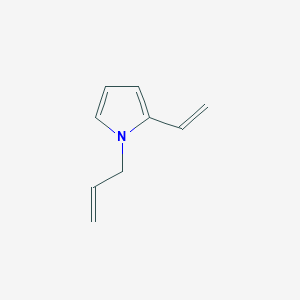
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
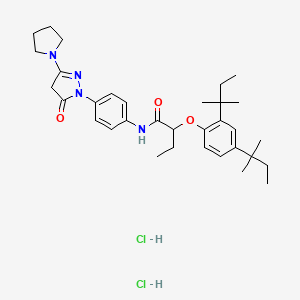

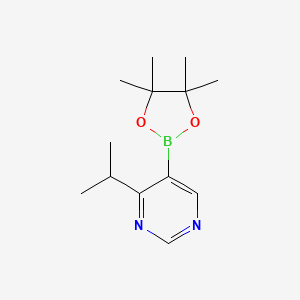
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
